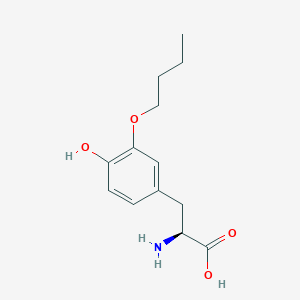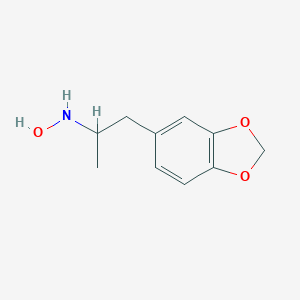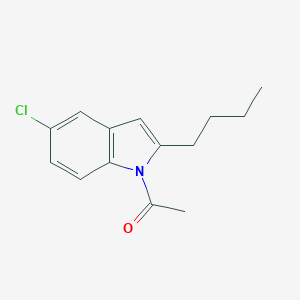
1-Acetyl-2-butyl-5-chloroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-butyl-5-chloroindole is a chemical compound that belongs to the indole family. It is also known as 5-Chloro-1-acetyl-2-butylindole or 5-Cl-AIBN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of 1-Acetyl-2-butyl-5-chloroindole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development.
Biochemical And Physiological Effects
1-Acetyl-2-butyl-5-chloroindole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been found to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to have a neuroprotective effect, protecting neurons from damage and degeneration.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Acetyl-2-butyl-5-chloroindole in lab experiments is its high yield and purity. It is also relatively easy and cost-effective to synthesize. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Future Directions
There are several future directions for the research and development of 1-Acetyl-2-butyl-5-chloroindole. One direction is to further explore its anti-cancer properties and potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new synthesis methods to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 1-Acetyl-2-butyl-5-chloroindole involves the reaction of 5-chloroindole with butyraldehyde and acetic anhydride. The reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization. This synthesis method is relatively simple and cost-effective, making 1-Acetyl-2-butyl-5-chloroindole an attractive compound for research and development.
Scientific Research Applications
1-Acetyl-2-butyl-5-chloroindole has shown promising results in various scientific research applications. One of the most significant applications is in medicinal chemistry. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
CAS RN |
123028-39-7 |
|---|---|
Product Name |
1-Acetyl-2-butyl-5-chloroindole |
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
1-(2-butyl-5-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16ClNO/c1-3-4-5-13-9-11-8-12(15)6-7-14(11)16(13)10(2)17/h6-9H,3-5H2,1-2H3 |
InChI Key |
GUNWXUUFHAGGTA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl |
Canonical SMILES |
CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl |
synonyms |
1-ACETYL-2-BUTYL-5-CHLOROINDOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



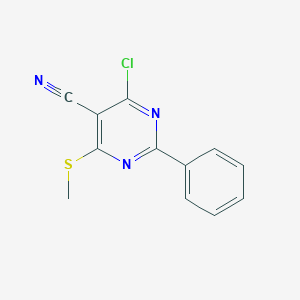
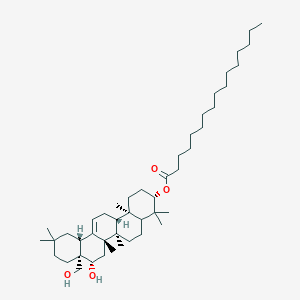
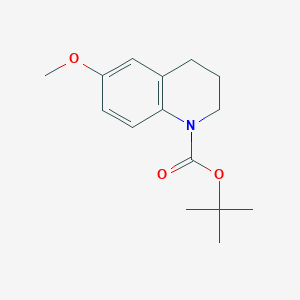
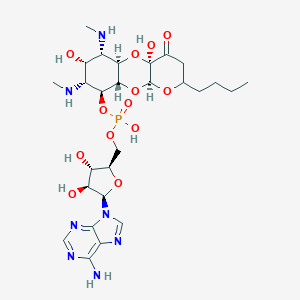
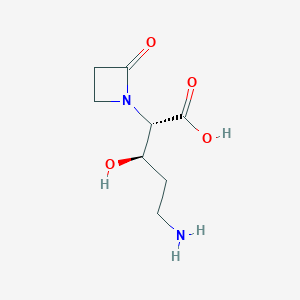
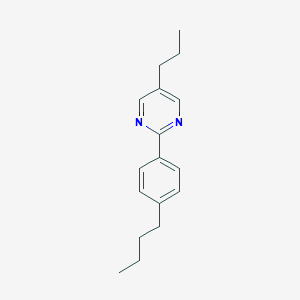
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
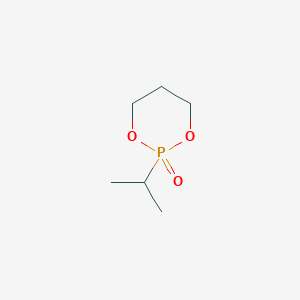
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
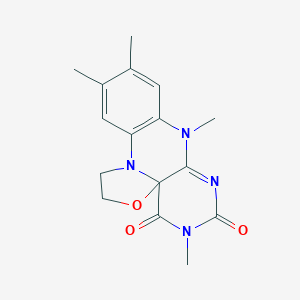
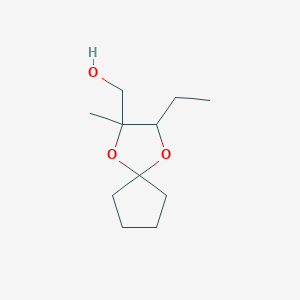
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
